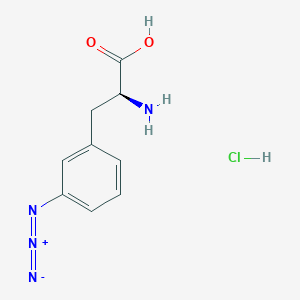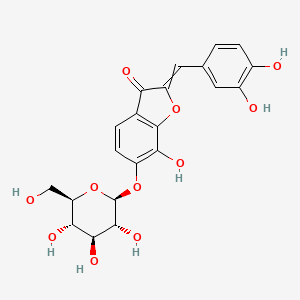
cIAP1 Ligand-Linker Conjugates 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 Ligand-Linker Conjugates 1: is a compound composed of an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera (PROTAC) linker . This compound is particularly useful in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 1 involves the conjugation of an IAP ligand to a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.
Reduction: Reduction reactions may also be possible, depending on the functional groups present.
Substitution: The compound can participate in substitution reactions, particularly at reactive sites on the ligand or linker.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Generally, the reactions aim to modify the functional groups on the ligand or linker to enhance the compound’s activity or stability .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 1 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 1 involves its role as an E3 ubiquitin ligase ligand. It binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins . This process is mediated through the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
cIAP1 Ligand-Linker Conjugates 11: Another compound that combines an IAP ligand with a PROTAC linker, used for similar applications.
cIAP1 Ligand-Linker Conjugates 12: Similar in structure and function, also used in the development of SNIPERs.
Uniqueness
cIAP1 Ligand-Linker Conjugates 1 is unique due to its specific ligand and linker combination, which provides distinct binding and degradation properties compared to other similar compounds .
Properties
Molecular Formula |
C41H59N5O9S |
|---|---|
Molecular Weight |
798.0 g/mol |
IUPAC Name |
[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1 |
InChI Key |
VRIPTOPZFCHVHG-CAMYFPOLSA-N |
Isomeric SMILES |
C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |
Canonical SMILES |
CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


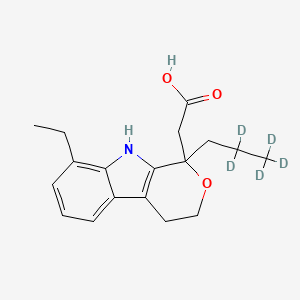
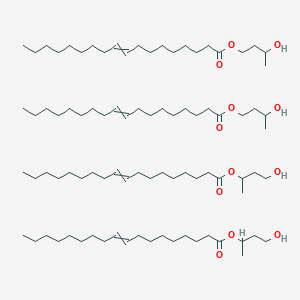
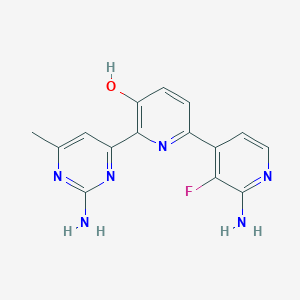
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
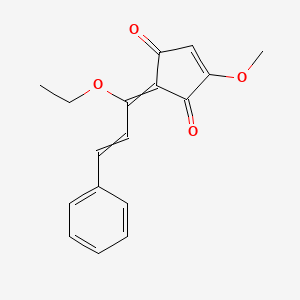
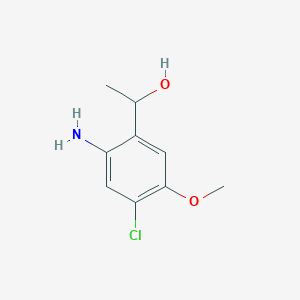
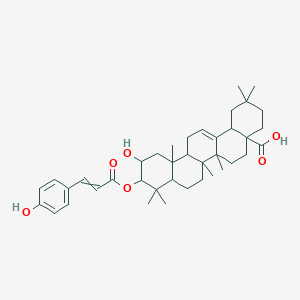
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
